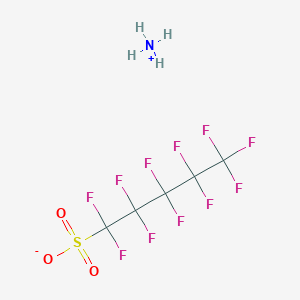

Ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate

Description

Ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate (CAS RN: 68259-09-6) is a perfluorinated sulfonate salt characterized by a fully fluorinated pentane backbone and a sulfonate group bonded to the terminal carbon. Its molecular formula is C₅HF₁₁O₃S·NH₄, with a molecular mass of 389.21 g/mol (approximated from the potassium salt’s mass in and adjusted for the ammonium cation). The compound’s structure features 11 fluorine atoms and a sulfonate anion stabilized by an ammonium counterion, making it highly stable and resistant to thermal and chemical degradation.

Perfluorinated sulfonates like this are widely used in industrial applications, including surfactants, firefighting foams, and coatings, due to their lipophobic and hydrophobic properties .

Properties

CAS No. |

68259-09-6 |

|---|---|

Molecular Formula |

C5HF11O3S.H3N C5H4F11NO3S |

Molecular Weight |

367.14 g/mol |

IUPAC Name |

azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |

InChI |

InChI=1S/C5HF11O3S.H3N/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);1H3 |

InChI Key |

ISAHTOZXSKELHT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate typically involves the reaction of undecafluoropentane-1-sulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:

C5H4F11SO2F+NH3→C5H4F11SO3NH4

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process is typically carried out in a cleanroom environment to prevent contamination and ensure the highest standards of production .

Chemical Reactions Analysis

Types of Reactions

Ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of fluorinated organic compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is characterized by its unique fluorinated structure which imparts distinct chemical properties such as high thermal stability and resistance to degradation. Its molecular formula is , and it exists as a salt form due to the presence of ammonium.

Surfactant Properties

Due to its surfactant properties, this compound is utilized in various formulations:

- Emulsifiers : It aids in stabilizing emulsions in cosmetic and pharmaceutical products.

- Foaming Agents : Used in fire-fighting foams due to its ability to create stable foam structures that suppress flames effectively .

Analytical Chemistry

In analytical chemistry:

- Chromatography : This compound serves as a mobile phase additive in high-performance liquid chromatography (HPLC), enhancing separation efficiency for various analytes .

- Mass Spectrometry : It is also used in mass spectrometry as a matrix for non-targeted detection of perfluoroalkyl substances (PFAS), providing insights into environmental contamination levels .

Coatings and Surface Treatments

This compound finds applications in coatings:

- Water-Repellent Coatings : Its hydrophobic nature makes it suitable for use in water-repellent coatings for textiles and building materials .

- Corrosion Inhibitors : It is employed as a corrosion inhibitor in metal plating processes due to its ability to form protective films on metal surfaces.

Paints and Additives

The compound is incorporated into paint formulations:

- Additives : It enhances the durability and performance of paints by improving adhesion and reducing surface tension .

Environmental Considerations

Given the environmental concerns surrounding perfluoroalkyl substances (PFAS), including potential bioaccumulation and toxicity issues:

- Regulatory Scrutiny : The use of this compound is subject to regulatory scrutiny under various environmental protection acts due to its persistence in the environment .

- Research on Degradation : Studies are ongoing to assess the degradation pathways of this compound and its impact on ecosystems .

Case Study 1: Use in Fire-Fighting Foams

A study demonstrated the effectiveness of this compound in formulating fire-fighting foams that provide superior performance compared to traditional foams. The foam produced was stable under high temperatures and effectively suppressed flames without significant environmental impact when used responsibly.

Case Study 2: Environmental Monitoring

Another research initiative utilized this compound as a marker for tracking PFAS contamination in groundwater. The study highlighted its utility in identifying sources of pollution and assessing remediation efforts' effectiveness.

Mechanism of Action

The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Potassium and Other Salts

The closest structural analogs are salts of the same sulfonic acid with differing counterions:

- Potassium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate (CAS RN: 3872-25-1):

- Molecular formula: C₅HF₁₁O₃S·K

- Molecular mass: 389.21 g/mol .

- The potassium salt shares identical fluorinated backbone and sulfonate group but differs in cation charge density. Ammonium salts generally exhibit higher solubility in polar solvents compared to potassium salts due to the smaller ionic radius of NH₄⁺ vs. K⁺.

- Compound with 2,2'-iminobis[ethanol] (CAS RN: 70225-17-1): This derivative replaces the ammonium cation with a zwitterionic organic moiety, enhancing compatibility with biological systems or specialized polymers .

Table 1: Key Properties of Structural Analogs

| Compound Name (CAS RN) | Molecular Formula | Molecular Mass (g/mol) | Key Applications |

|---|---|---|---|

| Ammonium salt (68259-09-6) | C₅HF₁₁O₃S·NH₄ | ~389.21 | Surfactants, coatings |

| Potassium salt (3872-25-1) | C₅HF₁₁O₃S·K | 389.21 | Industrial fluids, electronics |

| 2,2'-iminobis[ethanol] derivative (70225-17-1) | C₅HF₁₁O₃S·C₄H₁₁NO₂ | ~465.3 | Specialty polymers, biomaterials |

Functional Group Variations: N-Alkyl Perfluorosulfonamides

Compounds like N-Allyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide (CAS RN: 335-97-7) replace the sulfonate group with a sulfonamide moiety. These derivatives exhibit altered reactivity and solubility:

- Sulfonamide vs. Sulfonate: Sulfonamides are less polar and more lipophilic, making them suitable for non-aqueous applications (e.g., lubricants). In contrast, sulfonates like the ammonium salt are water-soluble and effective in aqueous formulations .

Comparison with Zwitterionic Sulfonates

Zwitterionic compounds such as N-alkylaminomethanesulfonic acids () differ in their buffering capacity and charge distribution. For example:

- pKa Values : Zwitterionic sulfonates exhibit pKa values near physiological pH (~7.4), making them ideal biological buffers. In contrast, ammonium perfluorosulfonates are stronger acids (pKa < 2) due to the electron-withdrawing fluorinated chain .

Biological Activity

Ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate (also known as PFAS) is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical stability and resistance to environmental degradation. This article explores the biological activity of this compound based on diverse studies and provides an overview of its potential health impacts.

- Chemical Formula : C5HF11NO3S

- IUPAC Name : this compound

- Molecular Weight : 298.16 g/mol

Biological Activity Overview

The biological activity of PFAS compounds like ammonium undecafluoropentane sulphonate is primarily linked to their interactions with biological systems. Research indicates that PFAS can affect various organ systems and may lead to adverse health outcomes.

Key Findings from Studies

- Endocrine Disruption : PFAS have been shown to disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can affect reproductive health and development in both humans and animals .

- Toxicokinetics : Studies indicate that PFAS compounds exhibit long half-lives in biological systems due to their resistance to metabolic degradation. For instance, the elimination half-life of certain PFAS in humans can range from several days to years .

- Bioaccumulation Potential : PFAS are known for their ability to bioaccumulate in liver and muscle tissues. This accumulation raises concerns about long-term exposure effects and potential toxicities associated with chronic exposure .

Case Study 1: Reproductive Toxicity

A study assessing the reproductive toxicity of various PFAS compounds found that exposure during critical developmental windows led to significant alterations in reproductive organ development in animal models. Notably, male rats exposed to PFOS showed reduced serum cholesterol and altered liver function indicators .

Case Study 2: Immune System Effects

Research has demonstrated that PFAS exposure can impair immune responses. A notable study indicated that individuals with higher serum levels of PFAS had a reduced response to vaccinations compared to those with lower levels of exposure .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.